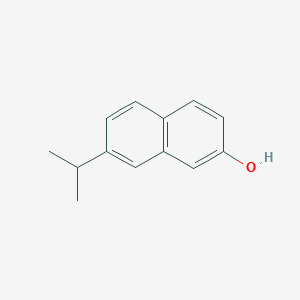
7-(Propan-2-yl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Propan-2-yl)naphthalen-2-ol is an organic compound with a molecular formula of C13H14O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the second position and a propan-2-yl group at the seventh position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)naphthalen-2-ol typically involves the alkylation of naphthalen-2-ol with an appropriate alkylating agent. One common method is the Friedel-Crafts alkylation, where naphthalen-2-ol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-(Propan-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 7-(Propan-2-yl)naphthalen-2-one or 7-(Propan-2-yl)naphthalene-2-carboxylic acid.
Reduction: Formation of 7-(Propan-2-yl)dihydronaphthalen-2-ol.
Substitution: Formation of 7-(Propan-2-yl)naphthalen-2-yl halides.
Aplicaciones Científicas De Investigación
7-(Propan-2-yl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-(Propan-2-yl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenol: A simpler derivative of naphthalene with a hydroxyl group at the second position.
2-Naphthalenemethanol: Contains a hydroxymethyl group at the second position.
7-(Propan-2-yl)naphthalen-1-ol: Similar structure but with the hydroxyl group at the first position.
Uniqueness
7-(Propan-2-yl)naphthalen-2-ol is unique due to the specific positioning of the hydroxyl and propan-2-yl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interactions that may not be possible with other similar compounds.
Propiedades
Número CAS |
760179-65-5 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
7-propan-2-ylnaphthalen-2-ol |
InChI |
InChI=1S/C13H14O/c1-9(2)11-4-3-10-5-6-13(14)8-12(10)7-11/h3-9,14H,1-2H3 |
Clave InChI |
SYKXOPOCSMKJTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199811.png)
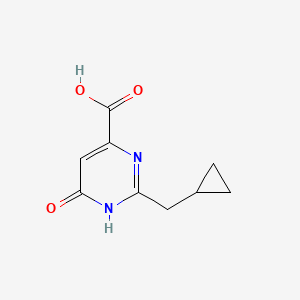
![2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)
![(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide](/img/structure/B13199828.png)
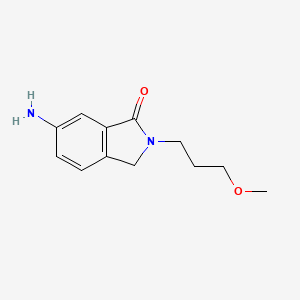
![2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13199839.png)
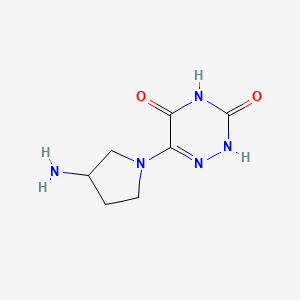
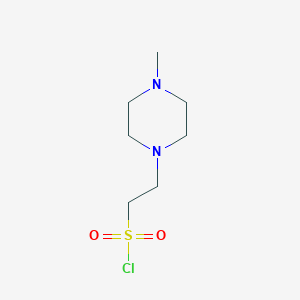
![4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid](/img/structure/B13199848.png)
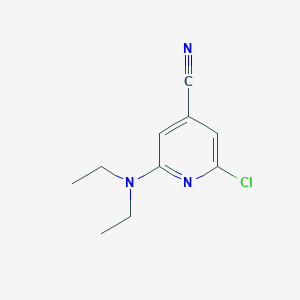
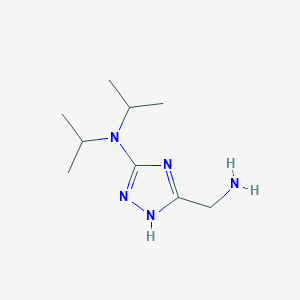

![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)
